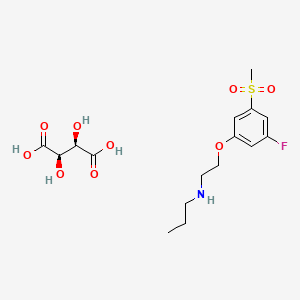

Mesdopetam L-tartrate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesdopetam L-tartrate salt, also known as mesdopetam, is a novel dopamine D3 receptor antagonist. It has been developed primarily for the treatment of levodopa-induced dyskinesias, a severe form of involuntary movements commonly occurring in Parkinson’s disease. Mesdopetam also shows potential in treating Parkinson’s disease psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesdopetam involves multiple steps, starting from the appropriate phenoxyethylamine derivative. The key steps include:

Formation of the phenoxyethylamine core: This involves the reaction of a substituted phenol with an appropriate alkylating agent.

Introduction of the fluoro and methylsulfonyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

Formation of the L-tartrate salt: The final step involves the reaction of mesdopetam with L-tartaric acid to form the L-tartrate salt.

Industrial Production Methods

Industrial production of mesdopetam L-tartrate salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Mesdopetam undergoes several types of chemical reactions, including:

Oxidation: Mesdopetam can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert mesdopetam to its reduced forms.

Substitution: Mesdopetam can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of mesdopetam .

Scientific Research Applications

Mesdopetam L-tartrate salt, also known as mesdopetam, is a dopamine D2 and D3 receptor antagonist with preference for the D3 receptor . It is under development for the treatment of Parkinson's disease, drug-induced dyskinesia, and psychotic disorders . IRLAB Therapeutics AB is a company discovering and developing novel treatments for Parkinson’s disease . IRLAB completed a Phase IIb study and is preparing for Phase III studies of mesdopetam .

Scientific Research Applications

The intention behind mesdopetam was to develop a novel dopamine D2 and D3 receptor antagonist based on agonist- rather than antagonist-like structural motifs and with agonist-like physicochemical properties . It was hypothesized that this would result in an antagonist with specific dopamine receptor interactions more similar to those of agonists like dopamine but without any intrinsic activity, in turn resulting in different in vivo effects than conventional dopamine receptor antagonists . Specifically, the goal was to achieve antidyskinetic and antipsychotic effects with fewer or no motor side effects . Preclinical research suggests that D3 receptor antagonists reduce levodopa-induced dyskinesia without compromising the antiparkinsonian effects of levodopa .

Pharmacology

Mesdopetam has a 6- to 8-fold preference for the dopamine D3 receptor (Ki = 90 nM) over the dopamine D2 receptor (Ki = 540–750 nM) . It displays an agonist-like binding mode despite its lack of activational efficacy . By antagonizing D3 autoreceptors, D3 receptor antagonists like mesdopetam have been found to disinhibit dopamine release in the prefrontal cortex, ventral tegmental area, and striatum, which might be involved in the possible therapeutic benefits of these agents . The drug is also a ligand of the sigma σ1 receptor (Ki = 870 nM) and has some affinity for certain serotonin receptors including the serotonin 5-HT1A and 5-HT2A receptors . In animals, mesdopetam has no effect on spontaneous locomotor activity at assessed doses but antagonizes levodopa-induced dyskinesia and reduces dextroamphetamine- and dizocilpine-induced locomotor hyperactivity .

Clinical Trials and Results

Top-line results from the Phase IIb study of mesdopetam in people with Parkinson’s disease levodopa-induced dyskinesias (PD-LIDs) were communicated in January 2023 .

The objectives of the Phase IIb study were to investigate the efficacy and safety of three doses of mesdopetam (2.5, 5, and 7.5 mg twice daily (b.i.d.)), as compared to placebo, in people living with PD-LIDs to guide dose selection for Phase III . The primary endpoint, change in daily hours of ON-time without troublesome dyskinesia, as assessed with patient diaries, did not reach statistical significance with mesdopetam compared to placebo . However, mesdopetam demonstrated significant anti-dyskinetic effects as measured by a secondary endpoint UDysRS (nominal p-value = 0.026 at 7.5 mg bid at twelve weeks), a comprehensive measure taking both objective physician ratings and patient ratings into account .

A secondary efficacy endpoint, UDysRS (part 1, 3 and 4, full analysis set), a comprehensive scale measuring ON-phase dyskinesia, showed significant anti-dyskinetic effects by mesdopetam already at four weeks (nominal p-value = 0.045), at eight weeks (nominal p-value = 0.004), continuing for the full twelve-week study period (nominal p-value = 0.026) at the 7.5 mg bid dose . This effect was corroborated by the numerical improvement in scales measuring disability associated with dyskinesia . Further, the daily time spent in OFF showed a dose-dependent pattern and a numerical decrease compared to placebo also favoring the 7.5 mg bid dose .

In the FAS, mesdopetam demonstrated significant anti-dyskinetic effects, as measured by UDysRS, sum of parts 1, 3 and 4, with a reduction of 6.2 points vs. placebo (p=0.026) at 7.5 mg b.i.d . In the PS, the effect on UDysRS was dose-dependent and a reduction of 9.2 points vs. placebo (p=0.011) was observed at 7.5 mg b.i.d . In the UDysRS disability score parts 1b+4, assessing the degree of disability caused by dyskinesia, there was a reduction of 3.5 points vs. placebo (p=0.062) in the FAS and, in the PS a reduction of 5.5 points vs placebo (p=0.019) was observed at 7.5 mg b.i.d .

Safety and Tolerability

The findings from the Phase IIb trial showed that mesdopetam was well tolerated and displayed an acceptable safety profile . The adverse event profile of mesdopetam in the Phase IIb study was similar to placebo . Early withdrawal from the study due to any adverse events occurred in similar proportions in the mesdopetam treatment arms and the placebo arm, indicating good tolerability . Any reported adverse events were 56.9% in mesdopetam-treated subjects compared to 46.2% in placebo . The most common adverse events reported by system organ class (SOC) were nervous system disorders reported by 19.8% of mesdopetam-treated subjects and 23% of placebo-treated subjects . Parkinsonism was reported by 4.3% of mesdopetam-treated subjects and 10.3% of placebo-treated subjects .

A small number of subjects treated with mesdopetam (6.9%), compared to 0% placebo, reported decreased mobility during the first month of treatment which was not seen during the second and third months of treatment . There were seven randomized patients reporting Serious Adverse Events (SAEs) of which four were in the mesdopetam treatment arms and three in placebo . One SAE was considered probably related to mesdopetam treatment . There were two deaths not considered related to mesdopetam . In the study, 195 patients were screened, 156 patients were randomized, and 125 patients completed the twelve-week treatment period .

Mechanism of Action

Mesdopetam exerts its effects by antagonizing dopamine D3 receptors. This action helps to mitigate the involuntary movements and psychosis associated with Parkinson’s disease. The molecular targets include dopamine D3 receptors, and the pathways involved are primarily related to dopamine signaling .

Comparison with Similar Compounds

Similar Compounds

Clozapine: An antipsychotic used to treat schizophrenia and Parkinson’s disease psychosis.

Pimavanserin: Used to treat Parkinson’s disease psychosis.

Experimental D3 antagonists: Various compounds under investigation for their potential to treat Parkinson’s disease-related conditions.

Uniqueness of Mesdopetam

Mesdopetam is unique in its dual action of mitigating both dyskinesias and psychosis without significantly affecting normal motor functions. This makes it a promising candidate for treating Parkinson’s disease-related conditions .

Properties

Molecular Formula |

C16H24FNO9S |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |

InChI |

InChI=1S/C12H18FNO3S.C4H6O6/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

RVVLSGZJNROIAK-LREBCSMRSA-N |

Isomeric SMILES |

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.